N'-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide
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Overview
Description
N’-[(E)-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,5-DIFLUOROBENZOHYDRAZIDE is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with dimethyl groups and a difluorobenzohydrazide moiety, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,5-DIFLUOROBENZOHYDRAZIDE typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2,5-difluorobenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,5-DIFLUOROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-[(E)-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,5-DIFLUOROBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N’-[(E)-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,5-DIFLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,5-DIFLUOROBENZOHYDRAZIDE: shares similarities with other pyrazole-based hydrazides, such as:
Properties
Molecular Formula |
C13H12F2N4O |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-2,5-difluorobenzamide |
InChI |
InChI=1S/C13H12F2N4O/c1-8-9(7-17-19(8)2)6-16-18-13(20)11-5-10(14)3-4-12(11)15/h3-7H,1-2H3,(H,18,20)/b16-6+ |
InChI Key |
BJBKLZDLUCSSGI-OMCISZLKSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=N/NC(=O)C2=C(C=CC(=C2)F)F |
Canonical SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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